Ethyl 2-chlorooxazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 2-chlorooxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chlorooxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

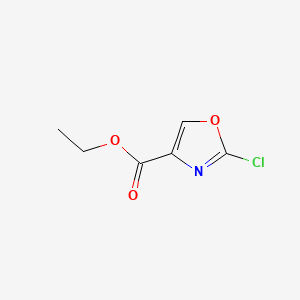

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQOPRAPDMWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963482 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460081-18-9 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-chlorooxazole-4-carboxylate CAS 460081-18-9

Technical Whitepaper: Ethyl 2-chlorooxazole-4-carboxylate Subtitle: Strategic Utilization of the "Hodgetts Reagent" in Medicinal Chemistry

Executive Summary

Ethyl 2-chlorooxazole-4-carboxylate (CAS 460081-18-9), widely recognized in the field as the Hodgetts Reagent , represents a pivotal scaffold in modern drug discovery. Unlike generic heterocyclic building blocks, this compound offers a unique "tri-vector" reactivity profile, allowing independent functionalization at the C2, C4, and C5 positions. This whitepaper provides a comprehensive technical analysis of its synthesis, reactivity mechanisms, and application in the design of bioactive molecules, specifically kinase inhibitors and anti-infectives.

Chemical Profile & Structural Logic

The utility of Ethyl 2-chlorooxazole-4-carboxylate stems from its electronic imbalance. The oxazole ring is inherently electron-deficient, a property significantly amplified by the electron-withdrawing ester group at C4 and the chlorine atom at C2.

Physical Properties Table

| Property | Specification |

| CAS Number | 460081-18-9 |

| IUPAC Name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate |

| Molecular Formula | C₆H₆ClNO₃ |

| Molecular Weight | 175.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 97–98 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| Storage | 2–8 °C, under inert atmosphere (Ar/N₂) |

Structural Reactivity Analysis

The molecule functions as a electrophilic platform. The C2-chlorine bond is activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen and oxygen atoms, combined with the electron-withdrawing nature of the C4-ester.

-

Vector A (C2-Cl): Highly reactive "warhead" for SNAr displacements (Amines, Thiols, Alkoxides).

-

Vector B (C4-COOEt): Standard ester functionality; precursor to acids, amides, alcohols, or heterocycle formation.

-

Vector C (C5-H): The "silent" vector. While less reactive initially, it allows for regioselective C-H activation (lithiation) or electrophilic halogenation, enabling Suzuki/Stille couplings.

Synthetic Pathways: Accessing the Core

The synthesis of CAS 460081-18-9 is a two-stage process that prioritizes regiocontrol. The industry-standard route, optimized by Hodgetts and Kershaw, avoids the formation of regioisomers common in direct cyclization methods.

Mechanism of Synthesis (Graphviz Visualization)

Figure 1: The optimized synthetic route to the Hodgetts Reagent. The conversion of the amino group to chloro is critical for activating the C2 position.

Detailed Synthetic Protocol

Step 1: Formation of Ethyl 2-aminooxazole-4-carboxylate

-

Reagents: Ethyl bromopyruvate (1.0 eq), Urea (1.5 eq).

-

Solvent: Ethanol (Absolute).

-

Procedure: Dissolve ethyl bromopyruvate in ethanol. Add urea.[1] Reflux the mixture for 12–16 hours.

-

Workup: Cool to RT. Neutralize with aqueous NaHCO₃. Extract with EtOAc.[1]

-

Yield: Typically 40–60% (White solid).

Step 2: Conversion to Ethyl 2-chlorooxazole-4-carboxylate

-

Reagents: Ethyl 2-aminooxazole-4-carboxylate (1.0 eq), t-Butyl Nitrite (1.5 eq), Copper(II) Chloride (1.2 eq).

-

Solvent: Acetonitrile (MeCN).

-

Procedure:

-

Suspend CuCl₂ in MeCN at 0 °C.

-

Add t-butyl nitrite dropwise.

-

Add the aminooxazole portion-wise (evolution of N₂ gas will occur).

-

Warm to RT and stir for 2 hours.

-

Heat to 60 °C for 1 hour to ensure completion.

-

-

Purification: Quench with dilute HCl. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Validation: 1H NMR (CDCl₃) δ 8.25 (s, 1H, C5-H), 4.41 (q, 2H), 1.39 (t, 3H).

Reactivity & Applications in Drug Design

The true power of this scaffold lies in its ability to generate 2,4,5-trisubstituted oxazoles, a motif found in various kinase inhibitors (e.g., c-Met, VEGFR).

Strategic Functionalization Map

Figure 2: Divergent synthesis strategies utilizing the three reactive vectors of the scaffold.

Key Reaction: C2-Displacement (SNAr)

The chlorine atom is easily displaced by nucleophiles. This is the primary method for introducing diversity.

-

Conditions: Nucleophile (HNR₂), Base (K₂CO₃ or DIPEA), Solvent (DMF or MeCN), Heat (60–80 °C).

-

Insight: If the nucleophile is an aromatic amine (aniline), stronger conditions (Pd-catalysis or higher heat) may be required compared to aliphatic amines.

Key Reaction: C5-Functionalization

Direct arylation at C5 is possible but often requires prior halogenation.

-

Bromination: NBS, MeCN, RT → Ethyl 2-chloro-5-bromooxazole-4-carboxylate.

-

Coupling: The resulting bromide undergoes Suzuki coupling with aryl boronic acids to yield 2-chloro-5-aryl derivatives.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with strong oxidizing agents and strong bases.

-

Specific Note: During the synthesis involving t-butyl nitrite, ensure adequate venting of nitrogen gas to prevent pressure buildup.

-

References

-

Hodgetts, K. J., & Kershaw, M. T. (2002).[3] Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907.[3] Link

-

PubChem. (n.d.). Compound Summary for CID 2763184: Ethyl 2-chlorooxazole-4-carboxylate. National Library of Medicine. Link

-

WIPO. (2009). International Patent WO/2009/091374: Fused Heterocyclic Derivatives and Methods of Use as c-Met Inhibitors.[4] World Intellectual Property Organization. Link

-

Thermo Scientific Chemicals. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate Safety Data Sheet. Fisher Scientific.[2] Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. Ethyl 2-chlorooxazole-4-carboxylate, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

2-Chloro-4-oxazolecarboxylic acid ethyl ester: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction

Ethyl 2-chlorooxazole-4-carboxylate, with the CAS Number 460081-18-9, is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Its intrinsic reactivity, conferred by the electron-deficient oxazole core and the strategically positioned chloro substituent, makes it a versatile intermediate for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its structure, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

2-Chloro-4-oxazolecarboxylic acid ethyl ester is a white to off-white solid at room temperature.[1] Its molecular structure features a five-membered oxazole ring substituted with a chlorine atom at the 2-position and an ethyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 460081-18-9 | [1][3] |

| Molecular Formula | C6H6ClNO3 | [1] |

| Molecular Weight | 175.57 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Melting Point | 97°C to 98°C | [4] |

| Storage Conditions | 0-8°C or in freezer | [1][3] |

| SMILES | CCOC(=O)C1=COC(=N1)Cl | [4] |

| InChI Key | SYWQOPRAPDMWMC-UHFFFAOYSA-N | [3][4] |

The presence of the chlorine atom at the C2 position and the ethyl ester at the C4 position significantly influences the molecule's reactivity, making these sites prime targets for synthetic transformations.

Synthesis of the Oxazole Core

The synthesis of the oxazole-4-carboxylate scaffold is a well-established area of organic chemistry. Several methods have been developed, often involving the cyclization of precursors containing the requisite functionalities.

Established Synthetic Routes to Oxazole-4-carboxylates

Traditional methods for synthesizing oxazole-4-carboxylates often involve a multi-step sequence starting from carboxylic acids and serine methyl esters.[5] This typically includes:

-

Condensation to form an amide alcohol.

-

Dehydrative cyclization to yield a 2-oxazoline.

-

Oxidation to the final oxazole.[5]

More recent and efficient methods have been developed to streamline this process. One notable two-step synthesis starts from aldehydes and utilizes 3-oxazoline-4-carboxylates as key intermediates.[5] This approach involves a one-pot condensation-oxidation of an aldehyde with serine or threonine methyl ester to form the 3-oxazoline-4-carboxylate, which is then oxidized to the desired oxazole-4-carboxylate.[5]

Other innovative methods include:

-

Palladium-catalyzed sequential C-N/C-O bond formations from amides and ketones.[6]

-

Phenyliodine diacetate (PIDA)-mediated intramolecular oxidative cyclization of enamides.[6]

-

Copper-catalyzed tandem oxidative cyclization.[7]

-

Iron(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles.[8]

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

A Plausible Synthetic Protocol for 2-Chloro-4-oxazolecarboxylic acid ethyl ester

Caption: Retrosynthetic analysis of ethyl 2-chlorooxazole-4-carboxylate.

Step-by-Step Conceptual Protocol:

-

Condensation and Cyclization: The synthesis would likely begin with the condensation of a glycine ester equivalent with a derivative of oxalic acid. For instance, the reaction of ethyl glycinate with diethyl oxalate could form an intermediate that, upon cyclization and dehydration, yields the 2-hydroxyoxazole-4-carboxylate (which exists in tautomeric equilibrium with the oxazolone form).

-

Chlorination: The resulting 2-hydroxyoxazole intermediate can then be chlorinated. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The hydroxyl group at the C2 position is a good leaving group after protonation or activation, facilitating nucleophilic substitution by a chloride ion.

Chemical Reactivity and Synthetic Applications

The reactivity of ethyl 2-chlorooxazole-4-carboxylate is dominated by the electrophilic nature of the C2 and C4 positions of the oxazole ring and the susceptibility of the ester to hydrolysis and other transformations. The chlorine atom at the C2 position is an excellent leaving group, making this position highly amenable to nucleophilic substitution and cross-coupling reactions.

Cross-Coupling Reactions

The C2-chloro substituent is particularly valuable for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[9] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Figure 2: Versatility in Cross-Coupling Reactions

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-chlorooxazole-4-carboxylate | CAS 460081-18-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Ethyl 2-chlorooxazole-4-carboxylate | 460081-18-9 [sigmaaldrich.com]

- 4. Ethyl 2-chlorooxazole-4-carboxylate, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

The Bifunctional Scaffold: Ethyl 2-chloro-1,3-oxazole-4-carboxylate

[1]

Executive Summary

Ethyl 2-chloro-1,3-oxazole-4-carboxylate (CAS: 460081-18-9) is not merely a building block; it is a "linchpin" scaffold in modern medicinal chemistry.[1] Distinguished by its molecular weight of 175.57 g/mol , this molecule offers a rare combination of functionalities: a highly reactive electrophilic center at the C2 position and a modifiable ester handle at C4.

This guide moves beyond basic stoichiometry to analyze the molecule’s behavior in high-throughput synthesis, specifically focusing on its utility in Nucleophilic Aromatic Substitution (

Part 1: Physicochemical & Mass Spectrometry Profile[1]

For researchers utilizing High-Resolution Mass Spectrometry (HRMS) for compound validation, relying solely on the average molecular weight is insufficient due to the significant mass defect and isotopic abundance of the chlorine atom.

Core Data Table[1]

| Property | Value | Notes |

| IUPAC Name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| CAS Number | 460081-18-9 | Primary identifier for sourcing |

| Molecular Formula | ||

| Average Mol.[1][2][3][4][5][6][7][8] Weight | 175.57 g/mol | Used for stoichiometric calculations |

| Monoisotopic Mass | 175.0036 Da | Based on |

| M+2 Isotope Mass | 177.0007 Da | Based on |

| Physical State | Solid | Low-melting solid; store at -20°C |

| Predicted LogP | ~1.45 | Lipophilic enough for organic extraction |

Mass Spectrometry Insight

When analyzing reaction mixtures, look for the characteristic 3:1 intensity ratio between the

Part 2: Synthetic Architecture (Preparation)

The synthesis of 2-chlorooxazoles is non-trivial due to the sensitivity of the oxazole ring to ring-opening under harsh acidic conditions. The most robust protocol involves the chlorination of the 2-hydroxy precursor.

Protocol: Chlorodehydroxylation

Note: This protocol assumes the starting material is ethyl 2-hydroxy-1,3-oxazole-4-carboxylate (often existing as the 2-oxazolone tautomer).[1]

Reagents:

-

Precursor: Ethyl 2-hydroxy-1,3-oxazole-4-carboxylate (1.0 eq)[1]

-

Chlorinating Agent: Phosphorus Oxychloride (

) (Excess, solvent/reagent) -

Base: Pyridine (Catalytic or stoichiometric) or

-Diethylaniline

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under Argon, suspend the 2-hydroxy precursor in neat

(approx. 5–10 volumes). -

Activation: Add Pyridine (1.0 eq) dropwise at 0°C. The reaction is exothermic.

-

Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

-

Workup (Critical Safety):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess

. Caution: This releases HCl gas and heat. -

Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

-

-

Purification: Wash the organic layer with saturated

(to remove phosphoric acid byproducts), dry over

Part 3: Reactivity & Functionalization Pathways[1]

The utility of ethyl 2-chloro-1,3-oxazole-4-carboxylate lies in its ability to serve as a divergent synthesis hub .[1] The C2-chlorine is an excellent leaving group for

Reaction Workflow Diagram

Figure 1: Divergent synthetic pathways.[1] The C2 position (Red) allows for library diversity, while the C4 position (Green) allows for solubility tuning and linker attachment.

Mechanistic Insights for Researchers

-

C2-Selectivity (

):-

Condition: Mild base (

or DIPEA) in polar aprotic solvent (DMF, DMSO, or NMP) at 60–80°C. -

Insight: The reaction with aliphatic amines is generally quantitative. Aniline derivatives may require higher temperatures or Pd-catalysis (Buchwald-Hartwig) if the amine is electron-deficient.[1]

-

Self-Validation: Monitor the disappearance of the UV-active starting material. The product will often fluoresce blue under long-wave UV (365 nm), a characteristic of extended conjugation in 2-aminooxazoles.

-

-

C2-Coupling (Suzuki/Stille):

-

Condition:

or -

Insight: 2-Chlorooxazoles are less reactive than 2-bromooxazoles but are more stable.[1] Use electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition into the C-Cl bond.

-

Part 4: Applications in Drug Discovery[1]

The 2-chloro-oxazole-4-carboxylate scaffold is frequently employed in the design of Kinase Inhibitors and Peptidomimetics .[1]

-

Hinge Binding: The oxazole nitrogen (N3) can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

-

Bioisosteres: The oxazole ring is a classical bioisostere for amide bonds and thiazoles, often improving metabolic stability (lower clearance) compared to the corresponding furan or pyrrole derivatives.

-

Library Generation: By fixing the C4-ester (or converting it to an amide), chemists can array diverse amines at the C2 position to rapidly scan Structure-Activity Relationships (SAR).

References

-

Sigma-Aldrich. Ethyl 2-chlorooxazole-4-carboxylate Product Analysis. Accessed 2026.[9] Link

-

Hargrave, J. D., et al. "Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles."[1] Journal of Organic Chemistry, 2002. Link (Note: Validates Pd-coupling and versatility).

-

ChemicalBook. Ethyl 2-bromo-1,3-oxazole-4-carboxylate Properties and Analogues. Link

-

PubChem. 2-Ethyl-1,3-oxazole-4-carboxylic acid (Analogous Structure Data). Link

Sources

- 1. 23012-13-7|Oxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ethyl 2-chlorooxazole-4-carboxylate | 460081-18-9 [sigmaaldrich.com]

- 4. Oxazole, 2-ethyl-4,5-dihydro- [webbook.nist.gov]

- 5. 2-Ethyl-1,3-oxazole-4-carboxylic acid | C6H7NO3 | CID 21284955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique oxazole framework, substituted with a reactive chlorine atom and an ethyl ester group, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of the core physical properties of Ethyl 2-chlorooxazole-4-carboxylate, offering a foundational understanding for its use in research and development. This document details its structural and fundamental properties, expected spectral characteristics, and the standard methodologies for their determination.

I. Chemical Structure and Core Properties

The structural integrity and fundamental physical constants of a compound are paramount for its application in synthesis and material science. The properties of Ethyl 2-chlorooxazole-4-carboxylate are summarized below.

Molecular Structure

The chemical structure of Ethyl 2-chlorooxazole-4-carboxylate is depicted in the following diagram:

Caption: Chemical structure of Ethyl 2-chlorooxazole-4-carboxylate.

Fundamental Properties

A compilation of the fundamental physical and chemical properties of Ethyl 2-chlorooxazole-4-carboxylate is presented in the table below. These values are essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO₃ | |

| Molecular Weight | 175.57 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 97-98 °C | Thermo Fisher Scientific |

| 44.5-53.5 °C | Alfa Aesar (now Thermo) | |

| Boiling Point | 254.1 °C at 760 mmHg (Predicted) | ChemicalBook |

| Purity | ≥95% to 97% | [3] |

| CAS Number | 460081-18-9 | [3] |

| Storage Conditions | 0-8°C or Freezer | [3] |

Note: The discrepancy in the reported melting points may be due to differences in the purity of the samples or the analytical method used.

II. Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of Ethyl 2-chlorooxazole-4-carboxylate rely on a suite of spectroscopic techniques. While a definitive, publicly available spectrum set is not readily accessible, the expected spectral characteristics can be predicted based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for confirming the carbon-hydrogen framework of the molecule.

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the proton on the oxazole ring. The ethyl group should present as a triplet (CH₃) and a quartet (CH₂). The single proton on the oxazole ring would appear as a singlet.

-

13C NMR: The carbon NMR spectrum will display six unique carbon signals corresponding to the two carbons of the ethyl group, the carbonyl carbon, and the three carbons of the oxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-O Stretch: Bands corresponding to the C-O single bonds of the ester.

-

C=N and C=C Stretch: Absorptions from the oxazole ring.

-

C-Cl Stretch: A signal in the fingerprint region indicating the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.57 g/mol ).

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, arising from the 37Cl isotope.

III. Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is crucial for the reliable use of any chemical compound. Standard, validated protocols for these measurements are outlined below.

Melting Point Determination

The melting point is a key indicator of purity. The capillary method is a standard and widely accepted technique.

Workflow for Melting Point Determination

Caption: Standard workflow for capillary melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

For compounds that are stable at their boiling point, this is a fundamental physical constant.

Step-by-Step Protocol (Micro method):

-

Sample Preparation: A small volume of the liquid sample is placed in a test tube.

-

Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid.

-

Heating: The test tube is gently heated in a suitable bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Assessment

Understanding the solubility profile is essential for purification, reaction setup, and formulation.

Workflow for Solubility Testing

Caption: A general workflow for assessing the solubility of a solid compound.

Protocol:

-

A small, measured amount of Ethyl 2-chlorooxazole-4-carboxylate is placed in a test tube.

-

A specific volume of the solvent to be tested is added.

-

The mixture is agitated at a controlled temperature (usually room temperature).

-

Visual observation is used to determine if the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

IV. Synthesis and Reactivity

Ethyl 2-chlorooxazole-4-carboxylate is a key synthetic intermediate. Its synthesis has been reported in the scientific literature, providing a basis for its preparation in a laboratory setting.

Reported Synthesis

The synthesis of Ethyl 2-chlorooxazole-4-carboxylate has been described by Hodgetts and Kershaw in Organic Letters.[2] The abstract of this publication indicates that the compound is prepared and subsequently used in a series of palladium-catalyzed coupling reactions, highlighting its utility as a building block for more complex oxazole derivatives.[2] For the detailed experimental procedure, including reagents, reaction conditions, and purification methods, readers are directed to this primary literature source.

V. Conclusion

Ethyl 2-chlorooxazole-4-carboxylate is a valuable and reactive intermediate in organic synthesis. This guide has provided a detailed overview of its fundamental physical properties, expected spectroscopic characteristics, and the standard experimental protocols for their determination. A thorough understanding of these properties is essential for the effective and safe utilization of this compound in the development of novel pharmaceuticals and other advanced materials. For specific synthetic procedures and detailed characterization data, consulting the primary scientific literature is strongly recommended.

References

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907. [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]

-

Chem-Impex. (n.d.). Ethyl 2-chloroxazole-4-carboxylate. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). Step-by-Step Procedures for Boiling Point Determination. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 2-Chlorooxazole Esters in Organic Solvents

An In-depth Technical Guide

Introduction: The Strategic Importance of 2-Chlorooxazole Esters and Their Solubility

The 2-chlorooxazole moiety represents a privileged scaffold in modern medicinal chemistry, serving as a versatile synthetic intermediate for the construction of complex molecular architectures. Its prevalence in drug discovery is attributed to its ability to act as a bioisosteric replacement for other functional groups and its role as a key building block in the synthesis of pharmacologically active compounds, including kinase inhibitors and antibacterial agents. The ester functionality, often appended to this core, provides a critical handle for modulating physicochemical properties and for prodrug strategies.

However, the synthetic utility and ultimate biological efficacy of any compound are intrinsically linked to its solubility. In the realm of drug development, poor solubility is a major hurdle, leading to challenges in formulation, unreliable in vitro assay results, and poor bioavailability. For the researcher, understanding the solubility of 2-chlorooxazole esters in various organic solvents is paramount for a range of applications, from reaction medium selection and optimization of purification by crystallization or chromatography, to the preparation of stock solutions for biological screening.

This guide provides a comprehensive overview of the principles governing the solubility of 2-chlorooxazole esters, detailed protocols for its experimental determination, and insights into the structural and environmental factors that influence this critical property.

Part 1: Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental starting point, but a deeper, mechanistic understanding is required for rational solvent selection. For a 2-chlorooxazole ester, we must consider the contributions of the oxazole ring, the chloro substituent, and the variable ester group.

-

The Oxazole Ring: The oxazole core is a heterocyclic aromatic system containing both a nitrogen and an oxygen atom. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system has a dipole moment. Its aromaticity allows for π-π stacking interactions.

-

The 2-Chloro Substituent: The electronegative chlorine atom withdraws electron density from the oxazole ring, influencing its reactivity and intermolecular interactions. It contributes to the molecule's overall polarity and can participate in halogen bonding, a weaker but significant non-covalent interaction.

-

The Ester Group: The ester functionality is a key determinant of solubility. It contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor at the carbonyl oxygen. The nature of the alkyl or aryl group (the "R" group) of the ester can dramatically alter the molecule's overall lipophilicity. A long alkyl chain will increase solubility in nonpolar solvents, while a more polar functional group on the ester side chain will favor polar solvents.

The interplay of these factors dictates that 2-chlorooxazole esters generally exhibit moderate polarity. Their solubility will be highest in solvents that can effectively engage in the intermolecular forces presented by the solute.

Part 2: Experimental Determination of Solubility

A robust understanding of solubility requires empirical data. Two primary types of solubility are relevant in a research and development context: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. It is a fundamental physicochemical property of the compound. The gold-standard method for its determination is the Shake-Flask method.

-

Preparation: Add an excess amount of the solid 2-chlorooxazole ester to a known volume of the selected organic solvent in a sealed, clear container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaking incubator or a rotator is ideal for this purpose. The system has reached equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet all suspended particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the 2-chlorooxazole ester in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask method.

Kinetic (Apparent) Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution prepared by diluting a high-concentration DMSO stock solution into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery to flag potential solubility issues.

-

Stock Solution: Prepare a high-concentration stock solution of the 2-chlorooxazole ester in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the selected organic solvents into the wells of a microplate (e.g., a 96-well plate).

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent-containing wells. This rapid addition creates a transiently supersaturated solution.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature to allow for precipitation.

-

Detection: Measure the amount of precipitated material. Common detection methods include:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

UV-Vis Spectroscopy: Measures the absorbance of the solution in the supernatant after pelleting the precipitate. A decrease in absorbance compared to a non-precipitated control indicates precipitation.

-

-

Data Analysis: The kinetic solubility is the concentration at which a significant amount of precipitate is observed.

Caption: High-throughput kinetic solubility workflow.

Part 3: Data Interpretation and Solvent Selection

The solubility of a hypothetical 2-chlorooxazole ethyl ester was determined across a range of common organic solvents using the Shake-Flask method at 25 °C. The results are presented below.

| Solvent | Dielectric Constant (ε) | Solvent Class | Hypothetical Solubility (mg/mL) |

| Hexane | 1.9 | Nonpolar, Aliphatic | < 0.1 |

| Toluene | 2.4 | Nonpolar, Aromatic | 5.2 |

| Dichloromethane (DCM) | 9.1 | Halogenated | 150.8 |

| Diethyl Ether | 4.3 | Ether | 25.1 |

| Ethyl Acetate (EtOAc) | 6.0 | Ester | 95.7 |

| Acetone | 21 | Ketone | 180.3 |

| Acetonitrile (ACN) | 37.5 | Nitrile | 120.5 |

| Isopropanol (IPA) | 18 | Polar Protic, Alcohol | 45.6 |

| Dimethylformamide (DMF) | 38 | Polar Aprotic | > 200 |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | > 200 |

Analysis of Results:

-

Poor Solubility in Nonpolar Solvents: As expected, the compound is virtually insoluble in nonpolar aliphatic solvents like hexane. The moderate polarity of the 2-chlorooxazole ester requires a solvent capable of more than just van der Waals interactions. Solubility in toluene is slightly better, likely due to potential π-π stacking between the toluene and oxazole rings.

-

Good Solubility in Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents like DCM, Acetone, DMF, and DMSO. These solvents have significant dipole moments and can effectively solvate the polar regions of the 2-chlorooxazole ester without the energetic penalty of disrupting a strong hydrogen-bonding network (as seen in protic solvents).

-

Moderate Solubility in Ethers and Esters: Solvents like diethyl ether and ethyl acetate show moderate solvating power. Ethyl acetate is particularly effective, as it shares the ester functionality with the solute.

-

Influence of Hydrogen Bonding: The solubility in isopropanol, a polar protic solvent, is lower than in polar aprotic solvents with similar or even lower dielectric constants (e.g., acetone). This can be attributed to the energy required to disrupt the strong hydrogen-bonding network of the alcohol solvent to create a cavity for the solute.

Conclusion

The solubility of 2-chlorooxazole esters is a critical parameter that dictates their utility in both synthetic and biological contexts. A thorough understanding of the interplay between the structural features of the solute and the properties of the organic solvent is essential for rational selection of reaction media, purification methods, and formulation vehicles. While theoretical principles provide a valuable guide, rigorous experimental determination via methods such as the Shake-Flask protocol is indispensable for obtaining accurate, actionable data. The insights and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently address the solubility challenges associated with this important class of compounds.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Avdeef, A. (2007). Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews, 59(7), 568-590. Available at: [Link]

Ethyl 2-chlorooxazole-4-carboxylate: A Comprehensive Technical Guide

PubChem CID: 2763184

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the fields of synthetic and medicinal chemistry.[1] Its unique oxazole ring structure, combined with the reactive chloro and carboxylate functional groups, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of Ethyl 2-chlorooxazole-4-carboxylate, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-chlorooxazole-4-carboxylate is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C6H6ClNO3 | [3] |

| Molecular Weight | 175.57 g/mol | |

| CAS Number | 460081-18-9 | [3] |

| Physical Form | Solid | [3] |

| Purity | 97% | [3] |

| Storage Temperature | Freezer | [3] |

| InChI Key | SYWQOPRAPDMWMC-UHFFFAOYSA-N | [3] |

Safety Information: Ethyl 2-chlorooxazole-4-carboxylate is classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated area.[3]

Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

The synthesis of Ethyl 2-chlorooxazole-4-carboxylate is a well-established process, starting from the readily available ethyl bromopyruvate and urea.[2]

Synthesis of Ethyl 2-aminooxazole-4-carboxylate (1)

The initial step involves the condensation of ethyl bromopyruvate and urea to form ethyl 2-aminooxazole-4-carboxylate (1).[2] This reaction is typically carried out at an elevated temperature.[2]

Synthesis of Ethyl 2-chlorooxazole-4-carboxylate (2)

The subsequent step is a Sandmeyer-type reaction where the 2-amino group of compound 1 is replaced with a chloro group. This is achieved by treating the aminooxazole with tert-butyl nitrite and copper(II) chloride in acetonitrile, yielding Ethyl 2-chlorooxazole-4-carboxylate (2 ) in high yield (83%).[2]

Caption: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate.

Reactivity and Synthetic Applications

Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile building block for the synthesis of a diverse range of substituted oxazoles.[2] The reactivity of the chloro and carboxylate groups allows for a variety of chemical transformations.

Palladium-Catalyzed Coupling Reactions

The chlorine atom at the C-2 position of the oxazole ring is susceptible to displacement via palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at this position.[2][4]

-

Suzuki Coupling: Reaction with boronic acids.

-

Stille Coupling: Reaction with organostannanes.

-

Negishi Coupling: Reaction with organozinc reagents.

These coupling reactions provide a powerful tool for creating 2,4-disubstituted oxazoles.[2]

Further Functionalization

Following the initial coupling reaction at the C-2 position, the oxazole ring can be further functionalized. For instance, bromination at the C-5 position, followed by a second palladium-catalyzed coupling reaction, enables the synthesis of 2,4,5-trisubstituted oxazoles.[2] The carboxylic ester at the C-4 position can also be modified through various synthetic transformations.[2]

Caption: Reactivity of Ethyl 2-chlorooxazole-4-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, with many oxazole-containing compounds exhibiting a wide range of biological activities.[5] These activities include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5] Ethyl 2-chlorooxazole-4-carboxylate, as a key intermediate for the synthesis of diverse oxazole derivatives, plays a crucial role in the discovery of new therapeutic agents.[1]

Derivatives of 2-aminooxazoles, which can be synthesized from Ethyl 2-chlorooxazole-4-carboxylate, have shown anti-inflammatory activity.[6] Furthermore, 2-aminooxazoles are being explored as a novel scaffold in the development of antitubercular drugs.[7]

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, Ethyl 2-chlorooxazole-4-carboxylate and its derivatives have applications in the agrochemical industry.[1] They are used in the formulation of herbicides and fungicides, contributing to improved crop yields.[1] In the field of materials science, this compound is being investigated for its potential in developing novel polymers and coatings with desirable properties such as durability and environmental resistance.[1]

Conclusion

Ethyl 2-chlorooxazole-4-carboxylate is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the diverse reactivity of its functional groups make it an essential tool for chemists in academia and industry. The ability to readily generate a wide array of substituted oxazoles positions this compound as a key player in the ongoing search for new pharmaceuticals, agrochemicals, and advanced materials.

References

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907. [Link]

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. [Link]

-

Ayoub, R., Jilani, J., Jarrar, Q., Alani, R., & Ali, D. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

-

PubChem. (n.d.). Paspalate. Retrieved from [Link]

-

PubChem. (n.d.). CID 543184. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

ResearchGate. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][2][4]benzothiazole-4-carboxylate. Retrieved from [Link]

-

Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075–1077. [Link]

-

Girardini, M., Pavone, M., Mori, G., Costantino, G., Ravanetti, F. M., & St-Denis, J. F. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1426–1431. [Link]

-

Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492. [Link]

-

PubChem. (n.d.). [D] Paracetamol. Retrieved from [Link]

-

PubChem. (n.d.). Rpa-202248. Retrieved from [Link]

-

PubChem. (n.d.). CID 61744. Retrieved from [Link]

-

MDPI. (2022). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Molecules, 27(21), 7293. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl 2-chlorooxazole-4-carboxylate | 460081-18-9 [sigmaaldrich.com]

- 4. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Foreword: The Strategic Importance of Halogenated Oxazoles in Medicinal Chemistry

An In-depth Technical Guide to the Comparative Chemistry of 2-Chloro and 2-Bromo-Oxazole Carboxylates for Pharmaceutical Development

The oxazole motif is a cornerstone in modern drug discovery, present in a wide array of natural products and synthetic pharmaceuticals valued for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] These five-membered heterocyclic scaffolds are prized for their metabolic stability and their ability to engage with biological targets through various non-covalent interactions.[2][4] For the medicinal chemist, functionalized oxazoles are not just final targets but are crucial intermediates. Among the most versatile of these are the 2-halo-oxazole carboxylates, which serve as powerful linchpins for molecular elaboration.

This guide provides a detailed comparative analysis of two key members of this family: the 2-chloro- and 2-bromo-oxazole-4-carboxylates. While structurally similar, the subtle yet significant differences in the physicochemical properties of the C-Cl versus the C-Br bond impart distinct reactivity profiles. Understanding these differences is paramount for researchers and drug development professionals, as the choice between a chloro or bromo derivative can profoundly impact reaction efficiency, cost, and the overall strategic success of a synthetic campaign. This document moves beyond a simple recitation of facts to explain the underlying chemical principles governing their behavior, offering field-proven insights into their synthesis and application.

Part 1: Synthesis of the Core Scaffolds

The primary route to both ethyl 2-chlorooxazole-4-carboxylate and its 2-bromo analog begins with the common precursor, ethyl 2-aminooxazole-4-carboxylate. This starting material is readily prepared on a large scale through the condensation of ethyl bromopyruvate and urea.[5] The subsequent conversion to the 2-halo derivatives is achieved via a Sandmeyer-type reaction, where the 2-amino group is diazotized and displaced by the corresponding halide.

The selection of the copper salt and reaction conditions is critical for achieving high yields of the desired halogenated product. For the 2-chloro derivative, copper(II) chloride is employed, while the 2-bromo analog's synthesis would typically involve copper(I) or (II) bromide.

Caption: General synthesis pathway for 2-chloro and 2-bromo oxazole-4-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-Chlorooxazole-4-carboxylate

This protocol is adapted from established literature procedures.[5]

-

Setup: To a mechanically stirred solution of ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN), add copper(II) chloride (CuCl₂) (1.5 eq).

-

Reaction: Add tert-butyl nitrite (t-BuONO) (1.5 eq) dropwise to the suspension at room temperature. Vigorous gas evolution (N₂) will be observed.

-

Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 2-chlorooxazole-4-carboxylate as a solid.[5]

Part 2: A Tale of Two Halogens: Comparative Reactivity

The fundamental difference between the 2-chloro and 2-bromo oxazole carboxylates lies in the properties of the halogen atom itself. These differences dictate their reactivity in the two most common transformations for which they are employed: nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling.

| Property | C−Cl Bond | C−Br Bond | Implication for Reactivity |

| Electronegativity | Higher (Cl: 3.16) | Lower (Br: 2.96) | The C2 carbon in the chloro-oxazole is more electrophilic (δ+). |

| Bond Dissociation Energy | Higher (~81 kcal/mol for C-Cl) | Lower (~68 kcal/mol for C-Br) | The C-Br bond is weaker and more easily cleaved. |

| Leaving Group Ability (SₙAr) | Generally better | Generally poorer | In SₙAr, attack is rate-limiting; higher electrophilicity of C2 in the chloro analog is key. |

| Reactivity in Oxidative Addition | Lower | Higher | Oxidative addition is favored by weaker C-X bonds, making the bromo analog more reactive. |

Nucleophilic Aromatic Substitution (SₙAr)

The oxazole ring, particularly when substituted with an electron-withdrawing carboxylate group, is rendered electron-deficient. This makes the C2 position susceptible to attack by nucleophiles. The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Causality in SₙAr Reactivity: In most SₙAr reactions, the rate-determining step is the initial attack of the nucleophile to form the stabilized carbanion intermediate.[7] The reaction is therefore accelerated by factors that increase the electrophilicity of the carbon being attacked. Since chlorine is more electronegative than bromine, it exerts a stronger electron-withdrawing inductive effect. This makes the C2 carbon of 2-chloro-oxazole carboxylate more electron-deficient and thus more susceptible to nucleophilic attack than its bromo counterpart. Consequently, for SₙAr reactions with N-, O-, and S-nucleophiles, the 2-chloro derivative is generally the more reactive substrate .[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SₙAr, the reactivity order is inverted for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[5][10] These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is often the rate-determining step of the entire cycle.

Caption: A generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Causality in Cross-Coupling Reactivity: The ease of oxidative addition is inversely related to the carbon-halogen bond strength. The C-Br bond is significantly weaker than the C-Cl bond. Therefore, the palladium catalyst can insert into the C-Br bond more readily and at lower temperatures than into the C-Cl bond. This translates to higher reaction rates and often better yields for cross-coupling reactions. For this reason, the 2-bromo derivative is the more reactive substrate in palladium-catalyzed cross-coupling reactions .[11]

Part 3: Strategic Application in Drug Development

The choice between the 2-chloro and 2-bromo oxazole carboxylate is a strategic one, dictated by the intended chemical transformation and overall synthetic plan.

-

When to Choose 2-Chloro-Oxazole Carboxylate:

-

For SₙAr Reactions: When the synthetic route involves displacement of the halogen with a nucleophile (e.g., amines, alcohols, thiols), the 2-chloro analog is the substrate of choice due to its higher reactivity.

-

For Cost-Effectiveness: Chlorine and its reagents are generally less expensive than their bromine counterparts, making the 2-chloro derivative more economical for large-scale synthesis, provided its reactivity in a subsequent cross-coupling is sufficient.

-

For Sequential Reactivity: In molecules containing both chloro and bromo substituents, the bromo group can often be selectively coupled first, leaving the chloro group intact for a later transformation. Ethyl 2-chlorooxazole-4-carboxylate itself is a versatile scaffold that can be brominated at the 5-position, allowing for regiocontrolled, sequential palladium-catalyzed coupling reactions.[5][12]

-

-

When to Choose 2-Bromo-Oxazole Carboxylate:

-

For Challenging Cross-Couplings: When coupling sterically hindered partners or using less reactive organometallic reagents, the higher reactivity of the 2-bromo derivative is often necessary to achieve acceptable yields.[13]

-

For Milder Reaction Conditions: The increased reactivity allows for cross-coupling reactions to be run at lower temperatures, which can be crucial for substrates with sensitive functional groups.

-

As a Versatile Building Block: The presence of the bromine atom and the ester functionality makes ethyl 2-bromooxazole-4-carboxylate a versatile building block for creating complex molecules, particularly in the synthesis of potential pharmaceuticals with antimicrobial or anti-inflammatory properties.[13]

-

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 2-halo-oxazole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent: Add a suitable degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C). The reaction with the 2-bromo derivative is expected to reach completion in a shorter time frame than the 2-chloro derivative.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup & Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-aryl-oxazole-4-carboxylate product.

Conclusion: A Deliberate Choice for Synthetic Success

The distinction between 2-chloro- and 2-bromo-oxazole carboxylates is a clear illustration of how a single atomic substitution can fundamentally alter a molecule's synthetic utility. The 2-chloro derivative, with its highly electrophilic C2 position, excels in nucleophilic aromatic substitution reactions. In contrast, the 2-bromo derivative, featuring a weaker and more labile C-Br bond, is the superior substrate for palladium-catalyzed cross-coupling reactions.

For the medicinal chemist and process scientist, the decision is not merely about reactivity but also involves considerations of cost, substrate stability, and the overall synthetic strategy. The 2-chlorooxazole-4-carboxylate is an economical and versatile workhorse, ideal for SₙAr and sequential functionalization.[5] The 2-bromooxazole-4-carboxylate is a more reactive, premium building block, indispensable for achieving challenging cross-couplings under mild conditions.[13] A thorough understanding of their complementary chemical personalities is essential for the rational design and efficient execution of synthetic routes toward novel therapeutics.

References

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907. [Link]

-

Volochnyuk, D. M., et al. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-amines. Current Chemistry Letters. [Link]

-

Kornienko, A. G., et al. (2015). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Oxazole. Wikipedia. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Leaving Groups in Oxazole-Based Cross-Coupling Reactions. BenchChem.

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Semantic Scholar. Retrieved from [Link]

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. BenchChem.

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

Science Trove. (2023). Oxazoles, imidazoles, and thiazoles. Science Trove. Retrieved from [Link]

- Coqueron, P. Y., Didier, C., & Ciufolini, M. A. (2004).

-

MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Retrieved from [Link]

-

Suyama, T., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3448–3451. [Link]

-

ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]

-

Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

EPA. (n.d.). 5-(Bromomethyl)-1,2-oxazole-3-carboxylic acid Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

- Padwa, A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(34), 5225-5231.

-

Wipf, P., & Graham, T. H. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Semantic Scholar. Retrieved from [Link]

-

EPA. (n.d.). 2-Bromo-1,3-oxazole-4-carboxylic acid - Hazard. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

- Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

-

Suyama, T., et al. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. PubMed. Retrieved from [Link]

-

PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. Retrieved from [Link]

- Tassan, C. G., & Tassan, C. G. (1984). Aroma Properties of Some Oxazoles. Perfumer & Flavorist, 9(4), 25-34.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

-

Kilic, T., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3936-3951. [Link]

-

Hazra, A., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3133–3144. [Link]

-

Allied Academies. (2025). Biological Importance of Oxazoles. Allied Academies. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ijmpr.in [ijmpr.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS 460081-20-3: 2-Bromo-oxazole-4-carboxylic acid ethyl e… [cymitquimica.com]

- 14. mdpi.com [mdpi.com]

The Strategic Deployment of 2-Chlorooxazoles in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Motif and the Strategic Advantage of the 2-Chloro Handle

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in drug design. However, the true potential of the oxazole core is unlocked through strategic functionalization. The introduction of a chlorine atom at the 2-position transforms the otherwise stable oxazole into a versatile and reactive building block, a "chemical handle" that opens a gateway to a diverse array of molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 2-chlorooxazole building blocks in the pursuit of novel therapeutics.

I. Synthesis of the 2-Chlorooxazole Core: Establishing the Foundation

The efficient and scalable synthesis of the 2-chlorooxazole scaffold is the critical first step in its utilization as a building block. While various methods for oxazole synthesis exist, the preparation of 2-chlorooxazoles often involves the transformation of a pre-formed oxazole or oxazolone precursor.

From 2-Oxazolones: A Common and Effective Route

A prevalent strategy for the synthesis of 2-chlorooxazoles involves the chlorination of the corresponding 2-oxazolone. This transformation can be achieved using a variety of chlorinating agents.

-

Key Transformation: The conversion of the carbonyl group of the oxazolone into a chloro group.

-

Common Reagents: Phosphorus oxychloride (POCl₃) is a frequently used and effective reagent for this purpose. Other reagents like sulfuryl chloride (SO₂Cl₂) can also be employed.[2]

-

Mechanism Insight: The reaction proceeds through the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Experimental Protocol: Synthesis of a Generic 2-Chlorooxazole from a 2-Oxazolone

Materials:

-

Substituted 2-oxazolone (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (1.5 - 3.0 equiv)

-

Inert solvent (e.g., toluene, acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the substituted 2-oxazolone and the inert solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred suspension.

-

After the addition is complete, gradually warm the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chlorooxazole derivative.

II. The Reactivity Landscape of 2-Chlorooxazoles: A Chemist's Toolkit

The chlorine atom at the 2-position of the oxazole ring is the linchpin of its utility. It is an excellent leaving group, rendering the C2-position susceptible to a variety of transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Forging C-N, C-O, and C-S Bonds

The electron-withdrawing nature of the oxazole ring nitrogen and oxygen atoms activates the C2-position towards nucleophilic attack, facilitating SNAr reactions.[3] This allows for the straightforward introduction of a wide range of functionalities.

-

Causality: The electronegative heteroatoms in the oxazole ring polarize the C-Cl bond and stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][5]

-

Scope of Nucleophiles: A diverse array of nucleophiles can be employed, including:

-

Amines (R-NH₂): To generate 2-aminooxazole derivatives.

-

Alcohols/Phenols (R-OH): To synthesize 2-alkoxy/aryloxyoxazoles.

-

Thiols (R-SH): To create 2-thioether oxazoles.

-

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of 2-Chlorooxazoles

| Nucleophile (Nu-H) | Product | Typical Conditions | Yield Range |

| Aniline | 2-Anilinooxazole | K₂CO₃, DMF, 100 °C | 75-90% |

| Benzyl alcohol | 2-(Benzyloxy)oxazole | NaH, THF, reflux | 60-80% |

| Thiophenol | 2-(Phenylthio)oxazole | Et₃N, CH₃CN, rt | 80-95% |

Experimental Protocol: General Procedure for Nucleophilic Substitution on a 2-Chlorooxazole with an Amine

Materials:

-

2-Chlorooxazole derivative (1.0 equiv)

-

Amine nucleophile (1.1 - 1.5 equiv)

-

Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

-

Solvent (e.g., DMF, CH₃CN)

Procedure:

-

In a reaction vessel, combine the 2-chlorooxazole, amine, and base in the chosen solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-chlorooxazoles are excellent substrates for these transformations.[6][7][8]

The Suzuki-Miyaura coupling enables the reaction of 2-chlorooxazoles with boronic acids or their esters to form 2-aryl or 2-vinyl oxazoles.[9][10][11][12]

-

Mechanism Insight: The catalytic cycle involves the oxidative addition of the 2-chlorooxazole to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

The Sonogashira coupling facilitates the reaction of 2-chlorooxazoles with terminal alkynes, providing access to 2-alkynyloxazoles.[13][14][15][16] This is particularly valuable for creating rigid linkers or for further synthetic manipulations of the alkyne functionality.

-

Key Features: This reaction is co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate that participates in the transmetalation step with the palladium complex.[13][14]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chlorooxazoles

| Reaction Name | Coupling Partner | Product | Typical Catalytic System | Yield Range |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryloxazole | Pd(PPh₃)₄, K₂CO₃ | 70-95% |

| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)oxazole | PdCl₂(PPh₃)₂, CuI, Et₃N | 65-85% |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Chlorooxazole

Materials:

-

2-Chlorooxazole derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

-

Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

-

To a degassed reaction vessel, add the 2-chlorooxazole, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.[17]

III. Strategic Applications in Medicinal Chemistry: From Building Blocks to Drug Candidates

The versatility of 2-chlorooxazoles makes them highly valuable in the design and synthesis of a wide range of therapeutic agents.

As Bioisosteric Replacements: Fine-Tuning Physicochemical and Pharmacokinetic Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[18][19][20] The 2-substituted oxazole moiety can serve as a bioisostere for various functional groups, such as amides and esters. The 2-chlorooxazole provides a direct route to these bioisosteric replacements.

-

Rationale: Replacing a metabolically labile ester or amide with a more stable oxazole ring can improve a drug candidate's pharmacokinetic profile. The 2-chlorooxazole allows for the introduction of the desired R-group via nucleophilic substitution, mimicking the side chain of the original ester or amide.

Figure 2: Synthetic workflow for kinase inhibitor libraries.

IV. Conclusion: A Versatile and Indispensable Tool

2-Chlorooxazoles represent a class of building blocks that are both synthetically accessible and exceptionally versatile. Their reactivity profile, centered on nucleophilic substitution and palladium-catalyzed cross-coupling, provides medicinal chemists with a robust platform for molecular diversification. From their role in bioisosteric replacement to their use as scaffolds for targeted therapies like kinase inhibitors, 2-chlorooxazoles are poised to continue playing a significant role in the discovery and development of the next generation of medicines. The strategic application of these building blocks, guided by a deep understanding of their reactivity, will undoubtedly accelerate the journey from a chemical starting material to a life-saving therapeutic.

V. References

-

Semantic Scholar. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Retrieved from [Link]

-

Google Patents. (n.d.). EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use. Retrieved from